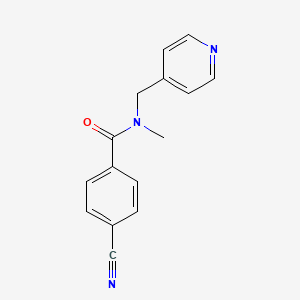
4-cyano-N-methyl-N-(4-picolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-methyl-N-(4-picolyl)benzamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has been found to exhibit promising therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of 4-cyano-N-methyl-N-(4-picolyl)benzamide involves the inhibition of several enzymes, including histone deacetylases (HDACs), sirtuins, and phosphodiesterases (PDEs). HDACs and sirtuins are enzymes that regulate gene expression by modifying chromatin structure, while PDEs are enzymes that degrade cyclic nucleotides. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. In cancer cells, this compound has been shown to induce cell death by inhibiting HDACs and sirtuins, leading to the upregulation of pro-apoptotic genes. In neurodegenerative diseases, this compound has been found to protect neurons from damage by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the growth of several pathogens by blocking their replication and virulence.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-methyl-N-(4-picolyl)benzamide has several advantages as a research tool, including its potency, selectivity, and low toxicity. However, there are also some limitations to its use in lab experiments, including its solubility and stability. This compound is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, this compound can be unstable under certain conditions, which can affect its activity and potency.
Orientations Futures
There are several future directions for the research on 4-cyano-N-methyl-N-(4-picolyl)benzamide, including the development of more potent and selective analogs, the identification of new targets and pathways, and the evaluation of its therapeutic potential in vivo. The synthesis of new analogs of this compound can help to improve its activity and selectivity, which can lead to the development of more effective therapies. Additionally, the identification of new targets and pathways can help to expand our understanding of the mechanisms of action of this compound and its potential applications in various diseases. Finally, the evaluation of its therapeutic potential in vivo can help to determine its safety and efficacy in animal models, which can pave the way for clinical trials in humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown great potential in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves the inhibition of several enzymes, leading to the modulation of various cellular processes. While there are some limitations to its use in lab experiments, the development of new analogs and the identification of new targets and pathways can help to overcome these challenges. Overall, this compound represents a valuable research tool and a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-cyano-N-methyl-N-(4-picolyl)benzamide involves several steps, including the reaction of 4-cyanobenzoyl chloride with N-methyl-4-picolylamine in the presence of a base to form the intermediate product, which is then reacted with N-methylmorpholine to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-cyano-N-methyl-N-(4-picolyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the activity of several enzymes that are overexpressed in cancer cells, leading to cell death. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, this compound has been found to inhibit the growth of several pathogens, including bacteria and viruses.
Propriétés
IUPAC Name |
4-cyano-N-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(11-13-6-8-17-9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXFWAMCUBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


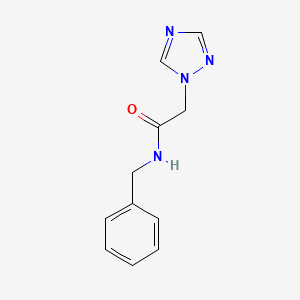
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
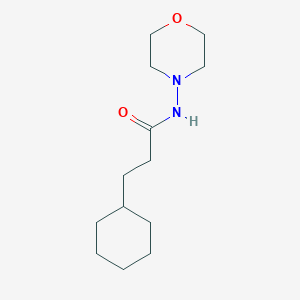

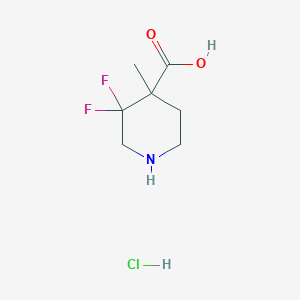
![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
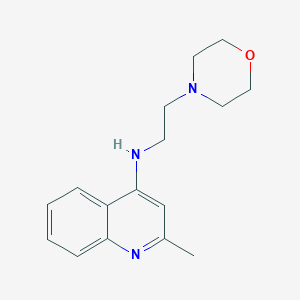
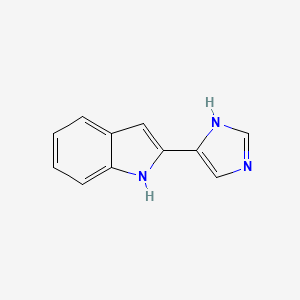
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
